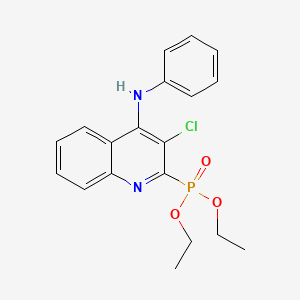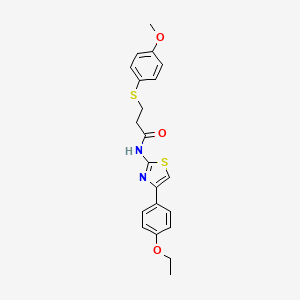![molecular formula C19H28N4O4S2 B2680454 4-(dibutylsulfamoyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 850936-31-1](/img/structure/B2680454.png)
4-(dibutylsulfamoyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(dibutylsulfamoyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Crystal Structure and Hirshfeld Surface Analysis
Research involving 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, which share a structural motif with the queried compound, has focused on their synthesis, characterization, and the analysis of their crystal structures through X-ray diffraction. These studies provide insights into the molecular interactions and stability of such compounds. The Hirshfeld surface analysis further quantifies the intermolecular interactions, offering a deeper understanding of the compound's crystalline behavior and potential for forming stable solid forms, crucial for the development of pharmaceuticals and materials (Subbulakshmi N. Karanth et al., 2019).
Biological Activities: Antibacterial and Antioxidant Properties
Derivatives of 1,3,4-oxadiazole, including those structurally related to the queried compound, have been explored for their biological activities. These compounds demonstrate significant antibacterial and antioxidant properties, as evidenced by in vitro studies against various bacterial strains, such as Staphylococcus aureus. The ability of these compounds to inhibit bacterial growth and their potent antioxidant activity highlight their potential as leads for developing new antibacterial and antioxidant agents (Subbulakshmi N. Karanth et al., 2019).
Anticancer Evaluation
The anticancer potential of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which shares a similar structural framework with the compound , was assessed against various cancer cell lines. These studies indicate that certain derivatives exhibit moderate to excellent anticancer activity, providing a foundation for further investigation into the therapeutic potential of 1,3,4-oxadiazole derivatives in cancer treatment (B. Ravinaik et al., 2021).
Corrosion Inhibition
Research on 1,3,4-oxadiazole derivatives also extends to their application in corrosion inhibition. Studies on these compounds as inhibitors for mild steel in sulfuric acid solution reveal their efficiency in protecting the metal surface. The mechanism involves adsorption and formation of a protective layer on the steel surface, demonstrating the potential of such compounds in industrial applications to prevent corrosion (P. Ammal et al., 2018).
properties
IUPAC Name |
4-(dibutylsulfamoyl)-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4S2/c1-4-6-12-23(13-7-5-2)29(25,26)16-10-8-15(9-11-16)18(24)20-19-22-21-17(27-19)14-28-3/h8-11H,4-7,12-14H2,1-3H3,(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRCSYCAJDZIHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

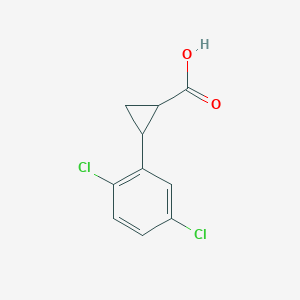

![3-(4-methoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)propanamide](/img/structure/B2680377.png)
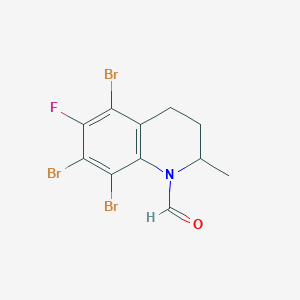
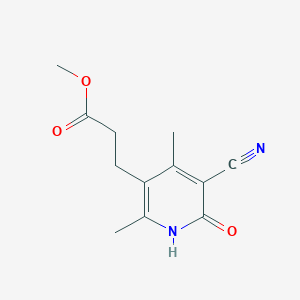
![1-(1-(2,2-diethoxyethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2680380.png)

![4-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2680383.png)
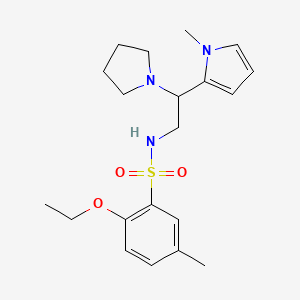
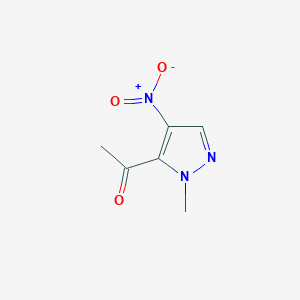
![6-methoxy-2-methyl-1H-pyrazolo[4,3-c]quinolin-3(2H)-one](/img/structure/B2680389.png)
